



# Application Notes and Protocols for [13N]Ammonia Brain Perfusion PET

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Compound of Interest		
Compound Name:	Ammonia N-13	
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#### Introduction

Positron Emission Tomography (PET) with Nitrogen-13 labeled ammonia ([¹³N]NH³) is a powerful, non-invasive imaging technique for the quantitative assessment of regional cerebral blood flow (rCBF). While extensively utilized for myocardial perfusion imaging, its application in neurology and drug development provides a valuable tool to investigate cerebral hemodynamics and metabolism. [¹³N]Ammonia acts as a freely diffusible tracer that is metabolically trapped in the brain, allowing for the quantification of blood flow.[1][2] Its short half-life of 9.965 minutes necessitates an on-site cyclotron for production.[1] This document provides detailed application notes and protocols for conducting [¹³N]Ammonia brain perfusion PET studies.

## **Principle of the Method**

Following intravenous injection, [¹³N]ammonia rapidly clears from the circulation and is taken up by various organs, including the brain.[1] The neutral form, NH₃, freely diffuses across the blood-brain barrier.[3] Once inside brain cells, primarily astrocytes, it is rapidly metabolized into [¹³N]glutamine by the enzyme glutamine synthetase.[1][4] This metabolic trapping prevents the tracer from diffusing back into the bloodstream, and the degree of trapping is proportional to cerebral blood flow.[1][5] Dynamic PET imaging allows for the kinetic modeling of this process to calculate quantitative rCBF values.



## **Key Applications in Brain Imaging**

- Quantitative Cerebral Blood Flow (CBF) Measurement: Provides absolute quantification of blood flow in various brain regions.
- Neurological Disorders: Useful in studying conditions with altered cerebral perfusion, such as stroke, dementia, and epilepsy.
- Oncology: Can help in grading gliomas and differentiating them from non-neoplastic lesions.
  [7][8]
- Hepatic Encephalopathy: Allows for the investigation of abnormal brain ammonia metabolism in patients with liver disease.[6][9]
- Drug Development: Can be used to assess the effects of novel therapeutics on cerebral blood flow and metabolism.

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters derived from [13N]Ammonia brain PET studies.

Parameter	Value	Reference
Physical Half-life of <sup>13</sup> N	9.965 minutes	[1]
Typical Injected Dose (Adult)	370 - 740 MBq (10 - 20 mCi)	[10][11]
Brain Uptake (% Injected Dose)	~0.89 ± 0.1% at 10 min	[1]
First-Pass Brain Extraction	~47 ± 3%	[1][4]
Brain Metabolism (% of uptake)	~7.4 ± 0.3%	[1]
Biological Half-life in Brain	< 3 seconds	[10]



Organ	Absorbed Radiation Dose (mGy/MBq)	Reference
Brain	0.0043	[1]
Heart Wall	7.14E-03 ± 3.63E-03	[12]
Kidneys	6.02E-03 ± 3.53E-03	[12]
Liver	0.0046	[1]
Urinary Bladder Wall	0.014	[1]
Whole Body Effective Dose	6.58E-03 ± 1.23E-03 (mSv/MBq)	[12]

## **Experimental Protocols**

## I. Radiopharmaceutical Preparation

- Production: [<sup>13</sup>N]Ammonia is produced in a medical cyclotron, typically through the proton bombardment of an enriched <sup>16</sup>O water target.[11][13]
- Synthesis: The resulting <sup>13</sup>N is converted to [<sup>13</sup>N]ammonia via an automated synthesis module.
- Quality Control: The final product must be sterile, pyrogen-free, and undergo quality control checks for radiochemical purity and identity before administration.

#### **II. Subject Preparation**

- Informed Consent: Obtain written informed consent from the subject.
- Fasting: Subjects should fast for at least 4 hours prior to the scan to minimize physiological variability.
- Cannulation: Insert two intravenous catheters, one for radiotracer injection and one for arterial or venous blood sampling.



- Positioning: Position the subject comfortably on the PET scanner bed with the head immobilized using a head holder to minimize motion artifacts.
- Pre-Scan Imaging: Perform a transmission scan (using a CT or radioactive source) for attenuation correction.[13]

#### **III. PET Image Acquisition**

- Injection: Administer a bolus injection of 370-740 MBq of [13N]Ammonia intravenously.[10][11]
- Dynamic Scan: Start dynamic PET acquisition simultaneously with the injection. The acquisition protocol can be customized but a typical sequence is:
  - o 12 x 10 seconds
  - 6 x 30 seconds
  - 5 x 60 seconds
  - 2 x 150 seconds (Total scan time: ~20 minutes)
- Blood Sampling: If kinetic modeling with an arterial input function is planned, perform manual or automated arterial blood sampling throughout the scan to measure blood radioactivity concentration over time.[3][14]

### IV. Data Analysis and Kinetic Modeling

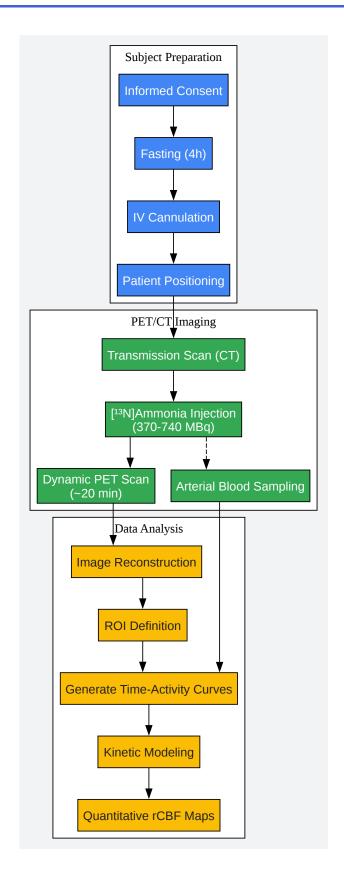
- Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, random coincidences, and dead time.
- Region of Interest (ROI) Definition: Draw regions of interest on the reconstructed images corresponding to various anatomical brain structures (e.g., cortex, cerebellum, basal ganglia).
- Time-Activity Curve Generation: Generate time-activity curves (TACs) for each ROI and for the arterial blood data.



- Kinetic Modeling: Apply a suitable compartmental model to the tissue and blood TACs to estimate kinetic parameters. A two-tissue irreversible compartment model is often employed to separate the delivery of the tracer (related to blood flow) from its metabolic trapping.[15]
- CBF Quantification: Calculate regional cerebral blood flow (rCBF) in units of mL/min/100g from the model parameters.

### **Visualizations**

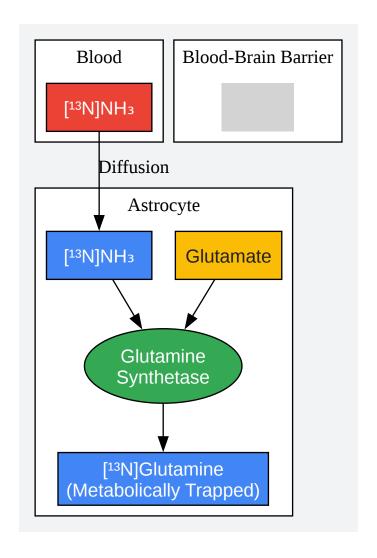




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Caption: Experimental workflow for [13N]Ammonia brain perfusion PET.





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Caption: Metabolic pathway of [13N]Ammonia in the brain.

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#### Methodological & Application





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